![molecular formula C17H12FNO3 B2921631 N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide CAS No. 923164-11-8](/img/structure/B2921631.png)
N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide involves several steps, including the introduction of the fluorine substituent, cyclization, and amide formation. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Further details on specific synthetic methods can be found in relevant literature .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Chemoselective Acetylation and Drug Synthesis
Chemoselective acetylation processes play a critical role in the synthesis of intermediate compounds for pharmaceutical applications, including antimalarial drugs. For instance, the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases the precision in targeting specific functional groups essential in drug synthesis pathways (Magadum & Yadav, 2018).
Potential Antiplasmodial Properties
The exploration of novel compounds for their antiplasmodial properties reveals the potential of acetamide derivatives in treating malaria. A study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides suggests their utility in combating Plasmodium falciparum, with insights into their mode of action through molecular docking against key enzymes (Mphahlele et al., 2017).
Bioactive Metabolite Formation
The metabolic conversion of pharmaceuticals in the nervous system, such as the formation of bioactive metabolites from acetaminophen, underscores the complex interactions within biological systems and the potential for targeted therapeutic applications. These pathways highlight the importance of understanding drug metabolism for effective therapeutic design (Högestätt et al., 2005).
Imaging and Diagnostic Applications
Radiolabeled compounds, such as 18F-labeled PET ligands, demonstrate the utility of acetamide derivatives in medical imaging. The evaluation of ligands like 18F-FEAC and 18F-FEDAC in imaging translocator protein (TSPO) expression in the brain offers a glimpse into the diagnostic potential of similar compounds in identifying and monitoring neurological conditions (Yui et al., 2010).
Photocatalytic Degradation
Research into the photocatalytic degradation of pollutants, such as acetaminophen, underscores the environmental applications of acetamide derivatives. The development of high-efficiency catalysts for degrading contaminants highlights the intersection of chemical research with environmental science and pollution management (Tao et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10(20)19-11-6-7-13-15(21)9-17(22-16(13)8-11)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDMRXZAORZZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
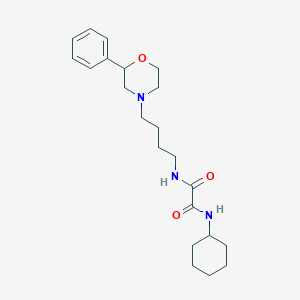
![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2921554.png)
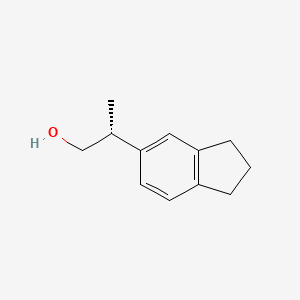
![Cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2921556.png)

![N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2921558.png)
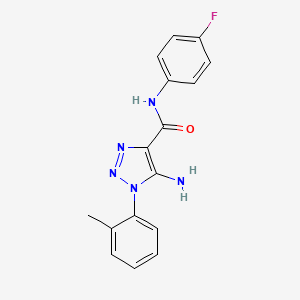
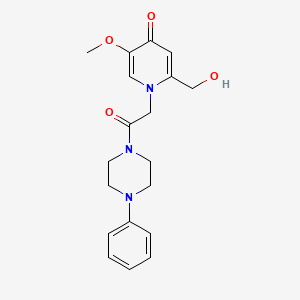
![[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methylamine](/img/structure/B2921563.png)
![(5S)-2lambda6-Thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2921564.png)
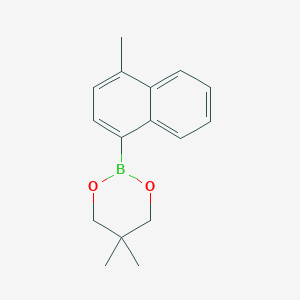
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2921568.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2921571.png)
